molecular formula C9H13NO2S2 B3016496 N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415509-13-4

N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide

Cat. No.: B3016496
CAS No.: 2415509-13-4
M. Wt: 231.33
InChI Key: RMAVQWGSPYJALS-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide is an organic compound with the molecular formula C9H13NO2S2 It features a thiophene ring, a cyclopropyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring and methanesulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Thiophen-2-ylcyclopropyl)methyl]methanesulfonamide
  • N-[(1-Thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide
  • N-[(1-Thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide

Uniqueness

N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide is unique due to its specific combination of a thiophene ring, cyclopropyl group, and methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-14(11,12)10-7-9(3-4-9)8-2-5-13-6-8/h2,5-6,10H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAVQWGSPYJALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1(CC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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